molecular formula C14H16F2O3 B15294507 (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Cat. No.: B15294507
M. Wt: 270.27 g/mol
InChI Key: PANPCCDZBDSJOU-LLTODGECSA-N
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Description

(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a synthetic organic compound that features a difluorophenyl group and a tetrahydropyran-2-yloxy group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and tetrahydro-2H-pyran.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,4-difluorobenzene and a suitable reagent to introduce the propanone moiety.

    Introduction of Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic route described above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-one: Similar structure but with an ethanone backbone.

    (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-one: Similar structure but with a butanone backbone.

Uniqueness

The uniqueness of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H16F2O3

Molecular Weight

270.27 g/mol

IUPAC Name

(2S)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one

InChI

InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m0/s1

InChI Key

PANPCCDZBDSJOU-LLTODGECSA-N

Isomeric SMILES

C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2

Origin of Product

United States

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